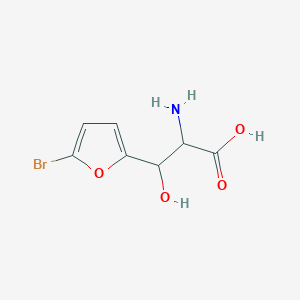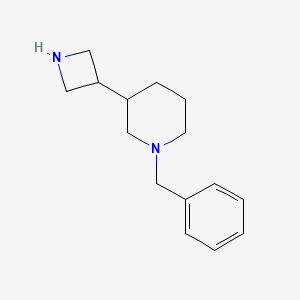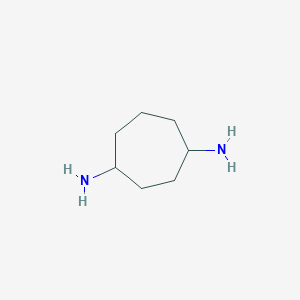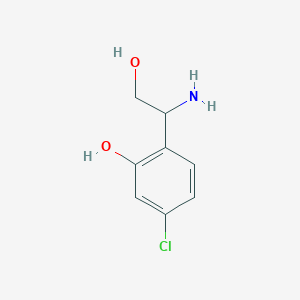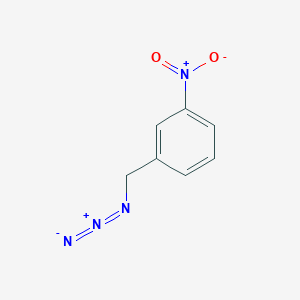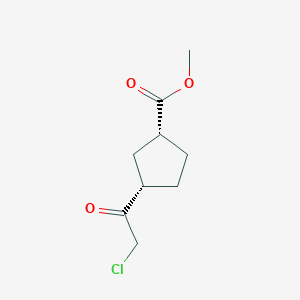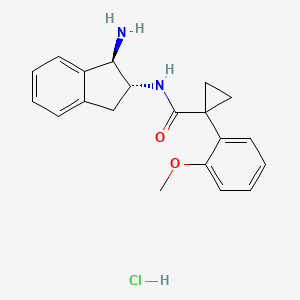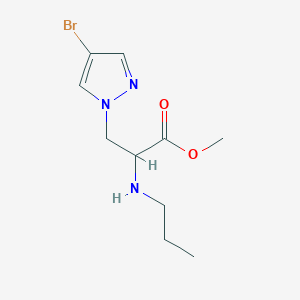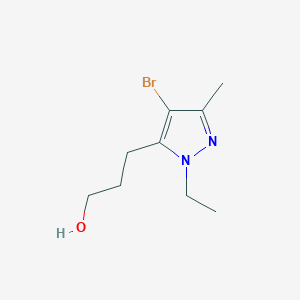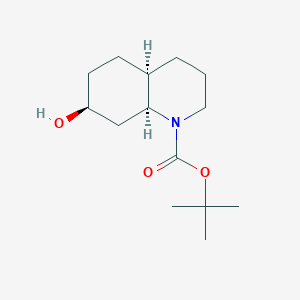
rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate is a chemical compound with the molecular formula C14H25NO3 It is a derivative of decahydroquinoline, a bicyclic structure that is often found in various natural products and synthetic compounds
Vorbereitungsmethoden
The synthesis of rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Decahydroquinoline Core: This step involves the cyclization of appropriate precursors to form the decahydroquinoline core.
Introduction of the Hydroxy Group: The hydroxy group is introduced at the 7th position through selective hydroxylation reactions.
Esterification: The carboxylate group is introduced via esterification reactions, often using tert-butyl alcohol and appropriate catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can undergo reduction reactions to form alcohols or amines using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like Grignard reagents or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups play a crucial role in its binding affinity and activity. The compound may act by inhibiting specific enzymes or receptors, leading to the modulation of biological pathways involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate can be compared with other similar compounds, such as:
Decahydroquinoline Derivatives: These compounds share the same core structure but differ in the functional groups attached, leading to variations in their chemical and biological properties.
Hydroxyquinoline Derivatives: These compounds have a hydroxy group attached to the quinoline core, similar to this compound, but may differ in their stereochemistry and additional functional groups.
The uniqueness of this compound lies in its specific stereochemistry and combination of functional groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H25NO3 |
|---|---|
Molekulargewicht |
255.35 g/mol |
IUPAC-Name |
tert-butyl (4aR,7S,8aS)-7-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-8-4-5-10-6-7-11(16)9-12(10)15/h10-12,16H,4-9H2,1-3H3/t10-,11+,12+/m1/s1 |
InChI-Schlüssel |
BHPIMWJWLCOSOL-WOPDTQHZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]2[C@@H]1C[C@H](CC2)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CC(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


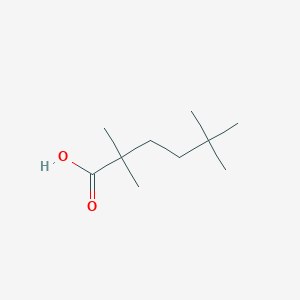
![2-Ethynyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B13553507.png)

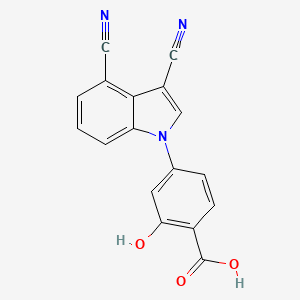
![tert-butyl 2-(2,6-dioxopiperidin-3-yl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B13553535.png)
